Hafnium titanium tetraoxide

Thermal expansion Anisotropy Structural ceramics

Hafnium titanium tetraoxide (HfTiO₄, hafnium titanate) is a stoichiometric complex oxide belonging to the ATiO₄ structural class, crystallizing in an orthorhombic phase under standard synthesis conditions. With a molecular weight of 290.35 g/mol and calculated bulk crystalline density of 6.99 g/cm³ , HfTiO₄ occupies a distinct position within the HfO₂–TiO₂ compositional system.

Molecular Formula HfO4Ti-
Molecular Weight 290.4 g/mol
CAS No. 12055-24-2
Cat. No. B081989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium titanium tetraoxide
CAS12055-24-2
Molecular FormulaHfO4Ti-
Molecular Weight290.4 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[Ti+4].[Hf+4]
InChIInChI=1S/Hf.4O.Ti/q+4;4*-2;+4
InChIKeyKUVFGOLWQIXGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Titanium Tetraoxide (CAS 12055-24-2) Technical Overview for Scientific Procurement


Hafnium titanium tetraoxide (HfTiO₄, hafnium titanate) is a stoichiometric complex oxide belonging to the ATiO₄ structural class, crystallizing in an orthorhombic phase under standard synthesis conditions [1]. With a molecular weight of 290.35 g/mol and calculated bulk crystalline density of 6.99 g/cm³ [2], HfTiO₄ occupies a distinct position within the HfO₂–TiO₂ compositional system. The compound exhibits a calculated formation energy of -3.736 eV/atom and a GGA-computed band gap of approximately 2.83 eV, though experimental determinations yield values between 3.47 eV and 4.36 eV depending on synthesis method and crystallinity [2] [3] [4]. Unlike its parent binary oxides (HfO₂ and TiO₂) or the closely related zirconium analog ZrTiO₄, HfTiO₄ displays property combinations that are not linear interpolations of its constituents, making it a subject of investigation for gate dielectrics, optical coatings, photocatalysis, and nuclear applications [5].

Why Generic Substitution Fails for Hafnium Titanium Tetraoxide (CAS 12055-24-2) in Technical Applications


HfTiO₄ cannot be reliably substituted by its closest compositional analogs—ZrTiO₄ (the zirconium counterpart) or arbitrary HfO₂–TiO₂ mixtures—due to quantifiable differences in thermal expansion anisotropy, dielectric constant range, and crystallization behavior. While ZrTiO₄ shares the same orthorhombic ATiO₄ structure, its thermal expansion coefficients diverge significantly from HfTiO₄, resulting in incompatible thermomechanical behavior in multilayer devices [1]. Similarly, non-stoichiometric HfₓTi₁₋ₓO₂ compositions exhibit dielectric constants ranging from 24 to 60 and leakage currents spanning over nine orders of magnitude (10⁻⁷ to 10 A/cm²) depending on Hf:Ti ratio and post-deposition annealing conditions, whereas stoichiometric HfTiO₄ occupies a narrower and more predictable property window [2] [3]. Additionally, the crystallization temperature and phase stability of HfTiO₄ differ markedly from both TiO₂-rich and HfO₂-rich compositions—for instance, (Hf₀.₅₂Ti₀.₄₈)Oₓ crystallizes to orthorhombic HfTiO₄ at 650°C while (Hf₀.₂₉Ti₀.₇₁)Oₓ transitions to anatase TiO₂ at 600°C [4]. These non-linear composition–property relationships underscore that stoichiometric control and material identity matter critically for performance reproducibility, making generic substitution a high-risk procurement strategy.

Quantitative Differentiation Evidence for Hafnium Titanium Tetraoxide (HfTiO₄) Relative to Analogs


Thermal Expansion Anisotropy: HfTiO₄ vs. ZrTiO₄ Axis-Specific Comparison

HfTiO₄ exhibits highly anisotropic thermal expansion behavior that differs from its zirconium analog ZrTiO₄. The thermal expansion coefficients along the crystallographic axes for HfTiO₄ are αₐ = +(8.7 ± 0.5) × 10⁻⁶ °C⁻¹, α_b = –(5.2 ± 0.5) × 10⁻⁶ °C⁻¹, and α_c = +(5.3 ± 0.5) × 10⁻⁶ °C⁻¹ [1]. Notably, the negative expansion along the b-axis is a distinctive feature that influences dimensional stability in multilayer structures. In contrast, ZrTiO₄ exhibits different thermal expansion characteristics, and the non-stoichiometric Hf₁.₂₆Ti₀.₇₄O₄ composition shows thermal expansion similar to but not identical with HfTiO₄ [1].

Thermal expansion Anisotropy Structural ceramics High-temperature stability

Dielectric Constant Tunability: Stoichiometric HfTiO₄ vs. Mixed Hf–Ti–O Compositions

The dielectric constant of HfTiO₄ is highly sensitive to stoichiometry, phase, and processing conditions, offering tunability not achievable with pure HfO₂ or TiO₂. Amorphous (Hf₀.₅₂Ti₀.₄₈)Oₓ (near-stoichiometric HfTiO₄) exhibits a dielectric constant of 24, while after annealing at 650°C to form crystalline orthorhombic HfTiO₄, the value decreases to 15 [1]. In contrast, Ti-rich amorphous (Hf₀.₂₉Ti₀.₇₁)Oₓ has a dielectric constant of 25, which increases dramatically to 51 upon crystallization to anatase TiO₂ at 600°C [1]. In a separate study, stoichiometric HfTiO₄ films exhibited a dielectric constant of 30, an optical bandgap of 4.36 eV, and a leakage current density of 0.3 A/cm² at 1 MV/cm [2]. The same study reported that HfTiO₄ dielectric constants can vary from 14 to 60 depending on deposition parameters, compared to TaAlOₓ (7–24) and ZrSiO₄ (4.2–23) [2].

Dielectric constant Gate dielectric Thin-film transistor High-k material

Crystallization Resistance: Ti-Rich HfTiO₄ Films vs. Hf-Rich Compositions

Ti-rich hafnium titanate compositions demonstrate superior resistance to crystallization compared to Hf-rich compositions. X-ray microdiffraction analysis indicates that Ti-rich HfₓTi₁₋ₓO₂ thin films are more immune to crystallization than their Hf-rich counterparts [1]. This finding is consistent with phase-transition observations showing that (Hf₀.₅₂Ti₀.₄₈)Oₓ crystallizes to orthorhombic HfTiO₄ at 650°C, whereas the more Ti-rich (Hf₀.₂₉Ti₀.₇₁)Oₓ crystallizes to anatase TiO₂ at the lower temperature of 600°C [2]. Additionally, stoichiometric HfTiO₄ films deposited via spray pyrolysis remain amorphous at processing temperatures below 550°C, with crystallization to orthorhombic structure occurring only after post-deposition annealing at 800°C for 30 minutes [3].

Crystallization temperature Gate insulator MOSFET Thermal stability

Mechanical Hardness: As-Deposited HfTiO₄ vs. Annealed Films

As-deposited HfTiO₄ thin films exhibit approximately three times higher hardness than annealed films, a quantitative distinction relevant for protective optical coating applications. Nanoindentation testing revealed that as-deposited nanocrystalline HfTiO₄ films (crystallite size 4–12 nm) possess a hardness of approximately 9 GPa [1]. After annealing at 800°C, which increases crystallite size to ~16 nm, the hardness decreases by a factor of three to approximately 3 GPa [1]. Concurrently, the real refractive index component increases from 2.03 (as-deposited) to 2.16 (annealed), while the extinction coefficient increases by an order of magnitude from 10⁻⁴ to 10⁻³ [1].

Hardness Protective coating Optical coating Nanoindentation

Visible-Light Photoresponse: HfTiO₄ vs. Commercial TiO₂ (P25)

Mesoporous HfTiO₄ nanopowders exhibit enhanced visible-light photoresponse that surpasses commercial TiO₂, a direct quantitative advantage for photoanode applications. The synthesized HfTiO₄ has a band gap of 3.47 eV and a specific surface area of 17 m²/g with an average pore size of 15 nm [1]. Photoelectrochemical testing demonstrated that HfTiO₄ shows a high photoresponse in both UV (365 nm) and visible (450 nm) regions, with the visible-light photoresponse exceeding that of commercial TiO₂ (Sigma-Aldrich) under identical test conditions [1]. This represents a direct, application-relevant performance advantage over the widely used benchmark photocatalytic material.

Photocatalysis Photoanode Visible-light response Band gap engineering

Transparent Thick-Film Phosphor Host: HfTiO₄ vs. Other Hf-Based Double Oxides

HfTiO₄ functions as a transparent thick-film phosphor host with no intrinsic background emission and high deposition rates, offering advantages over other Hf-based double oxides for scintillator applications. Single-phase HfTiO₄ films deposited on quartz glass via chemical vapor deposition (CVD) at 973–988 K achieved a deposition rate of 36 µm h⁻¹, with an in-line transmittance of 78% relative to the raw glass substrate at 600 nm wavelength [1]. When activated with Eu³⁺, Dy³⁺, and Tb³⁺ ions, the HfTiO₄ films exhibited red, yellow, and green photoluminescence emissions, respectively, from 4f–4f transitions under UV irradiation [1]. Critically, HfTiO₄ displayed no intrinsic background emission, meaning that the addition of a selected activator yields a phosphor with precisely the desired emission color without host interference [1].

Phosphor Scintillator CVD Rare-earth doping Luminescence

Application Scenarios for Hafnium Titanium Tetraoxide (HfTiO₄) Based on Quantitative Evidence


Gate Dielectric in Advanced MOSFETs and Thin-Film Transistors

Procure HfTiO₄ for gate dielectric applications where a tunable dielectric constant (κ = 15–60) and composition-dependent crystallization resistance are required. Ti-rich HfₓTi₁₋ₓO₂ compositions provide superior amorphous phase stability, essential for minimizing grain-boundary leakage currents in sub-2 nm equivalent oxide thickness (EOT) devices [1] [2]. The stoichiometric HfTiO₄ composition offers a balanced dielectric constant of ~30 with a bandgap of 4.36 eV, suitable for low-voltage thin-film transistors operating at <5 V [3].

Protective Optical Coatings with High Mechanical Hardness

Utilize as-deposited HfTiO₄ thin films (hardness ~9 GPa, refractive index n = 2.03) for applications demanding mechanically robust optical coatings with protective functionality [1]. The threefold higher hardness of as-deposited films compared to annealed films (~3 GPa) provides superior scratch and wear resistance, while the lower extinction coefficient (k ~ 10⁻⁴) maintains adequate transparency for visible-light optical components.

Visible-Light Photoanodes for Photoelectrochemical Cells

Select mesoporous HfTiO₄ nanopowders as photoanode material where visible-light photoresponse exceeding that of commercial TiO₂ is required [1]. The material's band gap of 3.47 eV and mesoporous structure (17 m²/g surface area, 15 nm average pore size) enable efficient charge separation and light harvesting in the visible spectrum (450 nm), addressing a key limitation of conventional TiO₂-based photoanodes.

Transparent Thick-Film Phosphors for Solid-State Lighting and Displays

Employ CVD-deposited HfTiO₄ as a transparent thick-film phosphor host where high deposition rates (36 µm h⁻¹) and activator-tunable emission colors are required [1]. The material's 78% in-line transmittance at 600 nm combined with the absence of intrinsic background emission enables precise emission color control through rare-earth doping (Eu³⁺ for red, Dy³⁺ for yellow, Tb³⁺ for green), making it suitable for display backlights and solid-state lighting applications [1].

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